

Benchmarking 5-Methyl-3-heptyne: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 5-Methyl-3-heptyne

Cat. No.: B13797283

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For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision. Alkynes, with their versatile reactivity, are a cornerstone in the synthesis of complex molecules and bioactive compounds. This guide provides an objective comparison of **5-Methyl-3-heptyne** against structurally similar internal alkynes, offering insights into its potential performance in key synthetic transformations. While direct comparative experimental data for **5-methyl-3-heptyne** is limited in publicly available literature, this guide leverages established principles of alkyne chemistry and available physical data to provide a useful benchmark.

Comparative Data of 5-Methyl-3-heptyne and Similar Alkynes

The following table summarizes key physical properties of **5-Methyl-3-heptyne** and two comparable internal alkynes, 3-heptyne and 4-octyne. These properties can influence reaction conditions and product purification.

Property	5-Methyl-3-heptyne	3-Heptyne	4-Octyne
Molecular Formula	C ₈ H ₁₄ [1] [2]	C ₇ H ₁₂	C ₈ H ₁₄ [3] [4]
Molecular Weight (g/mol)	110.20 [1] [2]	96.17	110.20
Boiling Point (°C)	~126-127 (estimated)	105-106 [5] [6]	131-132 [7] [8]
Density (g/mL)	~0.75 (estimated)	~0.741 [5] [6]	~0.751 [7]

Reactivity Profile and Synthetic Utility

Internal alkynes, such as **5-Methyl-3-heptyne**, exhibit distinct reactivity compared to their terminal counterparts. The absence of an acidic acetylenic proton means they do not undergo reactions typical of terminal alkynes, such as Sonogashira coupling without prior modification. However, they are valuable substrates in a variety of other transformations.

Catalytic Hydrogenation: The triple bond of internal alkynes can be selectively reduced to a cis-alkene using catalysts like Lindlar's catalyst, or to a trans-alkene via dissolving metal reduction (e.g., Na in liquid NH₃). The steric hindrance around the alkyne in **5-Methyl-3-heptyne**, due to the methyl group at the 5-position, may influence the rate of hydrogenation compared to less hindered alkynes like 3-heptyne or the symmetrically substituted 4-octyne. Generally, increased steric bulk can decrease the rate of catalytic hydrogenation.

Cycloaddition Reactions: Alkynes are excellent dienophiles in Diels-Alder reactions and can participate in various other cycloadditions. The electron density of the triple bond, influenced by the alkyl substituents, plays a key role. The inductive effect of the alkyl groups in **5-Methyl-3-heptyne** makes its triple bond electron-rich and thus potentially more reactive towards electron-poor dienes.

Cross-Coupling Reactions: While direct Sonogashira coupling is not feasible, internal alkynes can be functionalized to participate in other cross-coupling reactions. For instance, hydroboration or hydrosilylation can introduce functionalities that allow for subsequent coupling reactions. The regioselectivity of such additions to unsymmetrical alkynes like **5-Methyl-3-heptyne** is an important consideration.

Experimental Protocols

Below is a general protocol for a representative reaction involving an internal alkyne, which can be adapted for comparative studies between **5-Methyl-3-heptyne** and other alkynes.

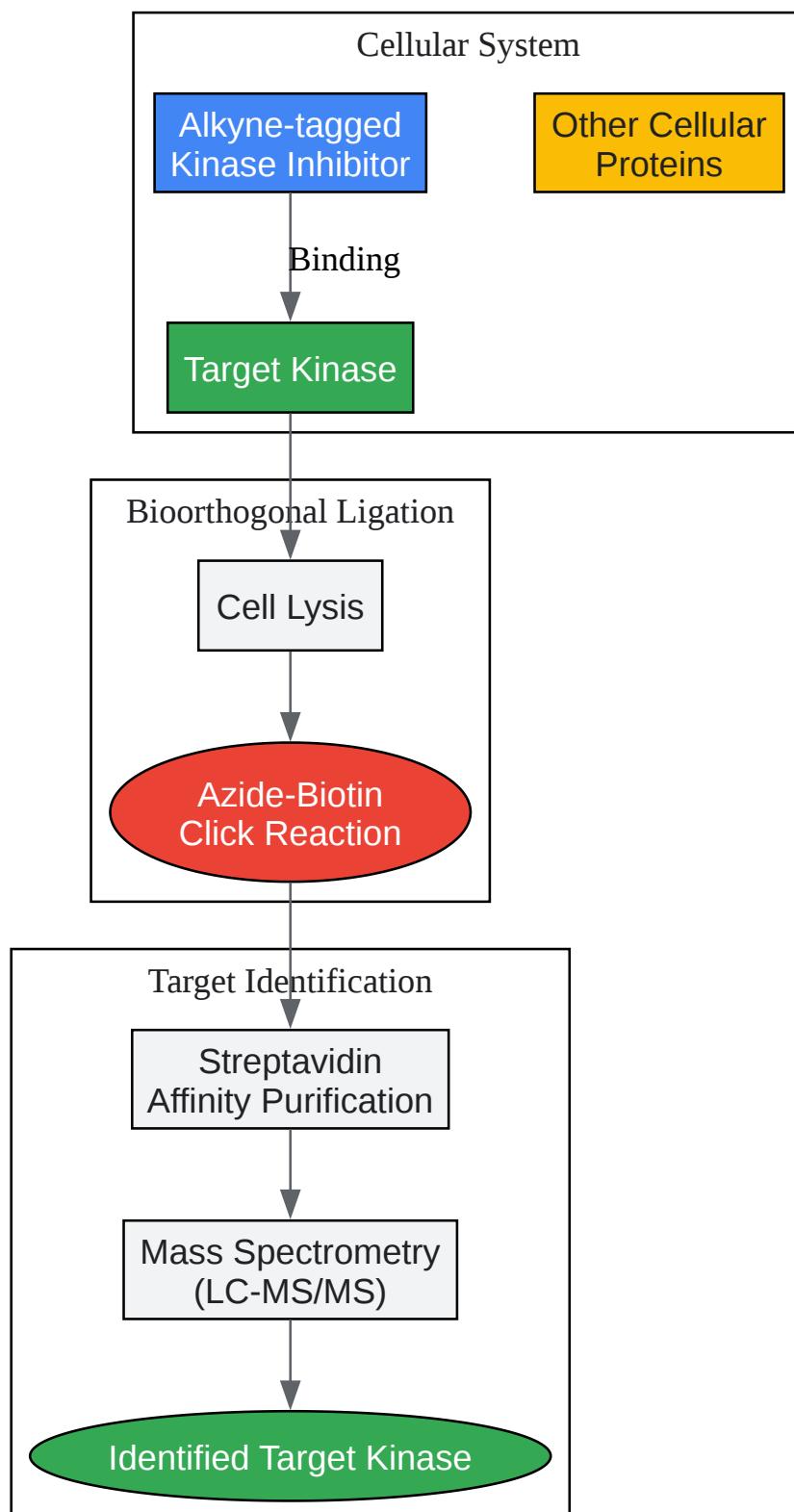
General Procedure for the Catalytic Hydrogenation of an Internal Alkyne to a cis-Alkene:

- Catalyst Preparation: In a fume hood, a flask is charged with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) under an inert atmosphere (e.g., nitrogen or argon).
- Solvent and Substrate Addition: An appropriate solvent (e.g., methanol, ethanol, or ethyl acetate) is added, followed by the internal alkyne (e.g., **5-Methyl-3-heptyne**, 1.0 equivalent).
- Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (typically from a balloon or a regulated supply). The reaction mixture is stirred vigorously at room temperature.
- Monitoring the Reaction: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the alkene product.
- Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
- Purification: The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield the pure cis-alkene.

Visualization of Alkyne Utility in Chemical Biology

While **5-Methyl-3-heptyne** itself is not directly implicated in specific signaling pathways, alkynes are invaluable tools in chemical biology for probing cellular processes. For example, alkyne-containing molecules can be used as "clickable" probes to identify the targets of bioactive compounds within signaling pathways.

Below is a conceptual workflow illustrating how an alkyne-functionalized inhibitor can be used to identify its target kinase.

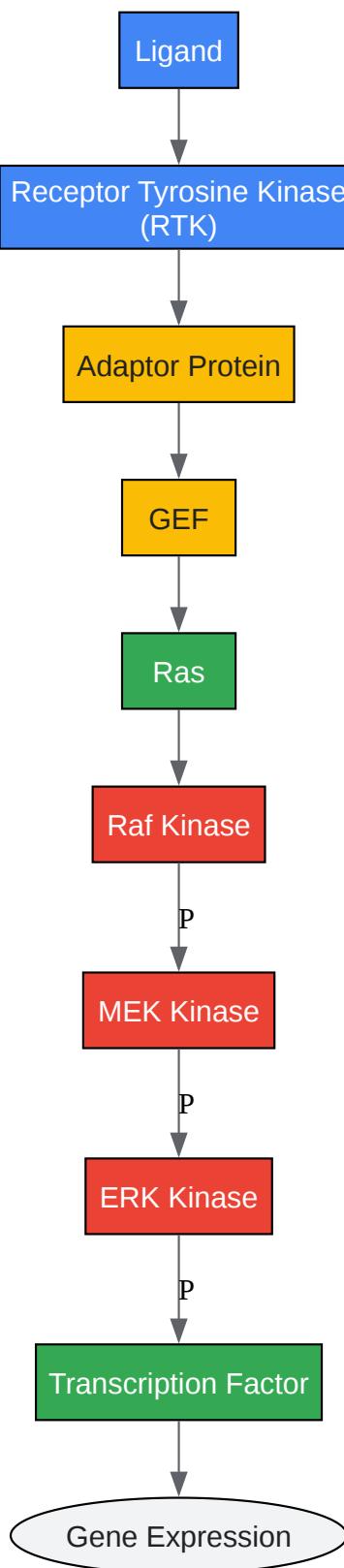


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Workflow for kinase target identification using an alkyne probe.

This diagram illustrates a common strategy in drug discovery where an alkyne-modified inhibitor is introduced to a cellular system. After binding to its target kinase, the cells are lysed, and a biotin-azide tag is attached to the alkyne via a "click" reaction. This allows for the isolation of the inhibitor-target complex through affinity purification, and subsequent identification of the target protein by mass spectrometry.

The following diagram illustrates a generic kinase signaling pathway that can be investigated using such alkyne-based chemical probes.



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A generic MAP Kinase signaling pathway.

In this pathway, the activation of a receptor tyrosine kinase initiates a cascade of phosphorylation events mediated by downstream kinases (Raf, MEK, ERK). Alkyne-modified inhibitors targeting any of these kinases could be employed to study their specific roles in this signaling cascade.

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